Methacholine chloride, United States PharmacopeiaReference Standard

Description

Properties

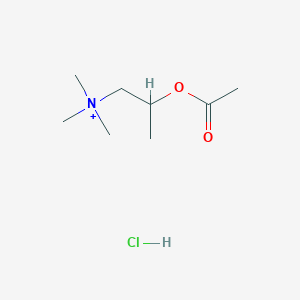

Molecular Formula |

C8H19ClNO2+ |

|---|---|

Molecular Weight |

196.69 g/mol |

IUPAC Name |

2-acetyloxypropyl(trimethyl)azanium;hydrochloride |

InChI |

InChI=1S/C8H18NO2.ClH/c1-7(11-8(2)10)6-9(3,4)5;/h7H,6H2,1-5H3;1H/q+1; |

InChI Key |

JHPHVAVFUYTVCL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C[N+](C)(C)C)OC(=O)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methacholine chloride is synthesized by the esterification of β-methylcholine with acetic anhydride. The reaction typically involves the following steps:

Formation of β-methylcholine: This is achieved by the methylation of choline.

Esterification: β-methylcholine is then reacted with acetic anhydride to form methacholine.

Industrial Production Methods

In industrial settings, methacholine chloride is produced by dissolving the compound in 0.9% sodium chloride solution, with or without the presence of 0.4% phenol to prevent biological growth . The solution is then subjected to serial dilutions to achieve the desired concentration for use in bronchial challenge tests .

Chemical Reactions Analysis

Hydrolysis in Alkaline Conditions

Methacholine chloride undergoes base-catalyzed hydrolysis in 0.1 N sodium hydroxide (NaOH), yielding β-methylcholine and acetate as primary products. This reaction proceeds rapidly, reaching completion within 16 hours at ambient conditions .

Reaction Mechanism :

Key findings from hydrolysis studies:

-

Kinetics : The reaction follows pseudo-first-order kinetics, with near-quantitative conversion observed within 16 hours .

-

Chromatographic Monitoring : Ion chromatography (IC) with suppressed conductivity detection confirmed the disappearance of methacholine and the emergence of β-methylcholine and acetate peaks .

Stability and Decomposition Pathways

Methacholine chloride exhibits instability in aqueous solutions, particularly in the presence of sodium chloride (NaCl) and phenolic preservatives. Long-term storage leads to gradual decomposition into β-methylcholine and acetic acid .

Factors Influencing Stability:

-

pH : Degradation accelerates under alkaline conditions (pH > 8) .

-

Temperature : Elevated temperatures (>25°C) increase decomposition rates .

-

Matrix Effects : Solutions containing 0.9% NaCl and 0.4% phenol show minimal decomposition when stored at 4°C .

Analytical Methods for Reaction Monitoring

Ion chromatography (IC) is the primary method for quantifying methacholine and its degradation products.

Cation-Exchange Chromatography (Dionex ICS-2100) :

-

Column : IonPac CG17/CS17 (4 mm).

-

Eluent : 5 mM methanesulfonic acid (MSA), isocratic flow (1.0 mL/min).

-

Detection : Suppressed conductivity.

| Analyte | Retention Time (min) | LOD (µg/L) | LOQ (µg/L) |

|---|---|---|---|

| Methacholine | 17.0 | 1.2 | 4.0 |

| β-Methylcholine | 18.5 | 0.8 | 2.7 |

| Acetylcholine | 12.8 | 0.5 | 1.7 |

Data derived from triplicate injections; LOD = Limit of Detection, LOQ = Limit of Quantitation .

Anion-Exchange Chromatography (Dionex ICS-2100) :

-

Column : IonPac AG22/AS22 (4 mm).

-

Eluent : 4.5 mM Na₂CO₃/1.4 mM NaHCO₃, isocratic flow (1.2 mL/min).

-

Detection : Suppressed conductivity.

| Analyte | Retention Time (min) | LOD (µg/L) |

|---|---|---|

| Acetate | 7.2 | 75 |

Impurity Profiling

Acetylcholine, a synthetic byproduct, and β-methylcholine, a hydrolysis product, are critical impurities monitored in methacholine formulations.

Recovery Studies :

| Impurity | Spiked Concentration (mg/L) | Recovery (%) | RSD (%) |

|---|---|---|---|

| Acetylcholine | 2.5 | 87.6 | 1.8 |

| β-Methylcholine | 2.5 | 93.4 | 2.1 |

| Acetate | 2.5 | 85.2 | 3.0 |

Recoveries assessed in simulated matrix (250 mg/L methacholine, 90 mg/L NaCl, 40 mg/L phenol) .

Pharmacopeial Specifications

The United States Pharmacopeia (USP) mandates stringent limits for impurities:

Scientific Research Applications

Clinical Applications

1.1 Diagnosis of Asthma

The primary application of methacholine chloride is in the methacholine challenge test, which evaluates airway hyperresponsiveness—a key characteristic of asthma. During this test, patients inhale increasing concentrations of methacholine, and their pulmonary function is monitored through spirometry. A significant drop in forced expiratory volume (FEV1) indicates hyperresponsiveness and potential asthma diagnosis .

- Dosing Protocols :

1.2 Research Tool

Methacholine challenge testing is also employed in research to investigate the pathophysiology of asthma and assess the efficacy of novel therapeutic agents. Studies have shown that methacholine's effects can help elucidate mechanisms underlying airway responses in various respiratory conditions .

Pharmacological Insights

Methacholine acts as a parasympathomimetic broncho-constrictor agent, inducing bronchoconstriction through muscarinic receptor activation. This pharmacological action is critical for understanding its role in both diagnostic and therapeutic contexts .

Methodological Advances

Recent advancements in analytical methods have improved the detection and quantification of methacholine chloride and its impurities. For instance, ion chromatography has been utilized to determine the concentration of methacholine and related substances with high precision and reproducibility .

Table 1: Calibration Results for Methacholine and Impurities

| Analyte | Range (mg/L) | Correlation Coefficient (r²) | Slope | RSD (%) |

|---|---|---|---|---|

| Methacholine | 5–50 | 0.99995 | 0.0360 | 0.42 |

| Acetylcholine | 0.1–100 | 0.99991 | 0.0403 | 1.6 |

| β-Methylcholine | 0.1–100 | 0.99997 | 0.0503 | 0.89 |

| Acetate | 0.1–50 | 0.99983 | 0.0148 | 2.0 |

This table summarizes the calibration results for methacholine chloride alongside its impurities, demonstrating high correlation coefficients indicative of method reliability.

Case Studies

4.1 Clinical Efficacy

In a clinical study involving asthmatic patients, researchers observed that inhalation of methacholine led to varying degrees of bronchoconstriction based on individual sensitivities. The study highlighted the importance of dose-response relationships in tailoring asthma management strategies .

4.2 Comparative Pharmacology

A comparative analysis of different inhaled agents demonstrated that methacholine challenge tests can effectively differentiate between varying degrees of airway responsiveness among patients, thus aiding in personalized treatment approaches .

Mechanism of Action

Methacholine chloride acts as a cholinergic agonist by binding to muscarinic receptors in the bronchial smooth muscle . This binding induces bronchoconstriction, which is more pronounced in patients with asthma due to their heightened airway responsiveness . The compound’s quaternary ammonium group is essential for its activity, and its ester group makes it susceptible to hydrolysis by acetylcholinesterase .

Comparison with Similar Compounds

Similar Compounds

Acetylcholine: The natural neurotransmitter that methacholine chloride mimics.

Carbachol: Another cholinergic agonist used in ophthalmology.

Bethanechol: A cholinergic agonist used to treat urinary retention.

Uniqueness

Methacholine chloride is unique in its specific use for diagnosing bronchial hyperreactivity through the bronchial challenge test . Unlike acetylcholine, methacholine chloride has a β-methyl group that provides selectivity towards muscarinic receptors over nicotinic receptors .

Biological Activity

Methacholine chloride is a synthetic analog of acetylcholine, primarily used in clinical settings to assess bronchial hyperreactivity, particularly in asthma patients. This article delves into the biological activity of methacholine chloride, focusing on its pharmacological properties, mechanisms of action, diagnostic applications, and relevant case studies.

- Chemical Name : 2-(Acetyloxy)-N,N,N-trimethyl-1-propanaminium chloride

- Empirical Formula : C8H18ClNO2

- Molecular Weight : 195.69 g/mol

- Solubility : Highly soluble in water, forming a clear solution when dissolved in saline.

Methacholine is characterized by its resistance to hydrolysis by acetylcholinesterase compared to acetylcholine, allowing for a prolonged action duration in the body .

Methacholine acts primarily as a muscarinic acetylcholine receptor (mAChR) agonist. It interacts with various subtypes of mAChRs, predominantly M2 and M3 receptors located in bronchial smooth muscle:

- M3 Receptors : Activation leads to bronchoconstriction through calcium-dependent signaling pathways.

- M2 Receptors : These receptors inhibit further release of acetylcholine from neurons, modulating the overall response to methacholine .

Bronchial Challenge Testing

Methacholine is utilized in bronchial challenge tests to diagnose asthma by measuring airway hyperresponsiveness. The test involves inhaling increasing concentrations of methacholine until a specified drop in forced expiratory volume (FEV1) is observed:

- Provocative Concentration (PC20) : The concentration causing a 20% decrease in FEV1.

- A PC20 value of less than 16 mg/mL is indicative of significant airway hyperresponsiveness .

Clinical Studies

- Asthma Diagnosis Concordance Study

- Bioequivalence Study Using Methacholine

Safety and Toxicity

While methacholine is effective for diagnostic purposes, it can induce severe bronchoconstriction, particularly in sensitive individuals. Adverse effects may include:

- Severe respiratory distress

- Syncopal reactions leading to cardiac arrest

- Immediate reversal with beta-agonist inhalers is required if significant bronchoconstriction occurs .

Research Findings and Stability

Recent studies have focused on the stability of methacholine chloride solutions under various conditions. Findings indicate that higher concentrations are more stable, which has implications for storage and clinical use . Additionally, advancements in detection methods using ion chromatography have improved the accuracy of methacholine quantification in clinical settings .

Summary Table of Key Findings

| Parameter | Details |

|---|---|

| Chemical Structure | C8H18ClNO2 |

| Primary Use | Diagnostic assessment for asthma |

| Mechanism | Agonist at muscarinic receptors |

| Diagnostic Threshold | PC20 < 16 mg/mL indicates hyperresponsiveness |

| Common Side Effects | Bronchoconstriction, syncopal reactions |

| Stability | More stable at higher concentrations |

Q & A

Basic Research Questions

Q. How should Methacholine Chloride USP Reference Standard be utilized in validating analytical methods for bronchoconstrictive agent studies?

- Methodological Answer: Use the reference standard to establish method specificity by comparing retention times in HPLC (High-Performance Liquid Chromatography) or peak purity in UV-spectroscopy against sample batches. Calibrate instruments using serial dilutions (e.g., 0.1–10 µg/mL) to create a linearity curve (R² ≥ 0.995). Include system suitability tests (e.g., %RSD < 2% for peak area) as per USP guidelines .

Q. What protocols ensure proper handling and storage of Methacholine Chloride USP Reference Standard to maintain integrity?

- Methodological Answer: Store unopened vials at 2–8°C in desiccated conditions to prevent hygroscopic degradation. For working solutions, prepare fresh daily in deionized water (pH 6.5–7.5) and avoid freeze-thaw cycles. Verify stability via accelerated degradation studies (e.g., 40°C/75% RH for 14 days) with periodic HPLC analysis to detect hydrolysis products .

Q. How can researchers confirm the identity and purity of Methacholine Chloride USP Reference Standard in batch analysis?

- Methodological Answer: Perform FTIR (Fourier-Transform Infrared Spectroscopy) to match functional groups (e.g., quaternary ammonium peaks at 2800–3000 cm⁻¹) and LC-MS for molecular ion confirmation (m/z 195.7 for [M+H]⁺). Quantify purity via titrimetry (e.g., non-aqueous titration with perchloric acid) or mass balance approaches (100% – % impurities – % residual solvents) .

Advanced Research Questions

Q. How to resolve discrepancies in potency assays when using Methacholine Chloride USP Reference Standard across laboratories?

- Methodological Answer: Cross-validate methods by harmonizing extraction solvents (e.g., phosphate buffer vs. methanol) and column types (C18 vs. HILIC). Use interlaboratory studies with blinded replicates to identify systematic errors (e.g., calibration drift, matrix effects). Apply statistical tools like ANOVA to isolate variability sources (p < 0.05) .

Q. What strategies optimize impurity profiling of Methacholine Chloride in stability-indicating methods?

- Methodological Answer: Employ forced degradation (acid/base, oxidative, thermal stress) coupled with UPLC-PDA to detect degradants. Quantify known impurities (e.g., acetylated byproducts) using relative response factors. For unknown impurities, use threshold-based reporting (e.g., ≥0.10%) and structural elucidation via HRMS/MS .

Q. How to design a study assessing cross-reactivity of Methacholine Chloride with structurally related cholinergic agonists in receptor-binding assays?

- Methodological Answer: Use competitive radioligand binding assays (e.g., [³H]-Methacholine vs. carbachol or bethanechol). Calculate IC₅₀ values and Ki ratios to determine selectivity. Validate specificity via CRISPR-engineered receptor knockout cell lines to isolate off-target effects .

Q. What experimental approaches validate the stability of Methacholine Chloride in complex biological matrices (e.g., bronchoalveolar lavage fluid)?

- Methodological Answer: Spike the reference standard into matrices and analyze recovery rates over 24h using LC-MS/MS. Assess matrix effects via post-column infusion and mitigate them with isotopically labeled internal standards (e.g., d₃-Methacholine). Validate freeze-thaw stability (≥3 cycles) and short-term storage (4°C/24h) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.